5-Fluoro-2-(1H-pyrazol-1-yl)pyrimidine: A Privileged Scaffold in Medicinal Chemistry
5-Fluoro-2-(1H-pyrazol-1-yl)pyrimidine: A Privileged Scaffold in Medicinal Chemistry
Topic: 5-Fluoro-2-(1H-pyrazol-1-yl)pyrimidine Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Chemical Identity
5-Fluoro-2-(1H-pyrazol-1-yl)pyrimidine represents a high-value "privileged scaffold" in modern drug discovery, particularly within the realm of kinase inhibition and oncology. This heteroaromatic system combines the metabolic stability of a fluorinated pyrimidine with the pharmacophoric versatility of a pyrazole ring.
The molecule is characterized by a pyrimidine ring substituted at the 5-position with a fluorine atom and at the 2-position with a pyrazole moiety attached via its nitrogen (N1). This specific connectivity is critical for its function as a bi-dentate hydrogen bond acceptor/donor motif, often utilized to mimic the adenine ring of ATP in kinase active sites.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 5-Fluoro-2-(1H-pyrazol-1-yl)pyrimidine |
| Molecular Formula | C₇H₅FN₄ |
| Molecular Weight | 164.14 g/mol |
| Core Scaffold | Pyrimidinyl-pyrazole |
| Key Substituent | C-5 Fluorine (Bioisostere for H, metabolic blocker) |
| CAS Number | Note: Often cited as a derivative of 2-Chloro-5-fluoropyrimidine (CAS 62802-42-0) |
Structural Analysis & Electronic Properties[9]
The Fluorine Effect
The introduction of fluorine at the C-5 position of the pyrimidine ring is not merely structural but functional.
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Metabolic Stability: The C-5 position of pyrimidines is a primary site for oxidative metabolism (e.g., by cytochrome P450s). Fluorine, with its high electronegativity and strong C-F bond (approx. 116 kcal/mol), effectively blocks this metabolic soft spot, extending the in vivo half-life of the parent drug.
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Electronic Modulation: Fluorine is highly electronegative (
), exerting a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the pyrimidine ring nitrogens, modulating their ability to accept hydrogen bonds and altering the solubility profile.
Conformational Dynamics
The N-N bond connecting the pyrazole and pyrimidine rings allows for rotation, but the molecule tends to adopt a planar conformation to maximize
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Planarity: Essential for intercalation into narrow binding pockets (e.g., the ATP-binding cleft of kinases).
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Nitrogen Positioning: The spatial arrangement of the pyrimidine nitrogens (N1, N3) and the pyrazole nitrogen (N2) creates a specific "pharmacophore vector" that can engage in multiple H-bonds simultaneously.
Synthesis & Manufacturing Protocols
The synthesis of 5-Fluoro-2-(1H-pyrazol-1-yl)pyrimidine typically proceeds via a Nucleophilic Aromatic Substitution (S_NAr) . The electron-deficient nature of the pyrimidine ring, further activated by the electronegative fluorine at C-5, makes the C-2 position highly susceptible to nucleophilic attack by the pyrazole anion.
Experimental Protocol: S_NAr Coupling
Objective: Synthesis of 5-Fluoro-2-(1H-pyrazol-1-yl)pyrimidine from 2-Chloro-5-fluoropyrimidine.
Reagents:
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Substrate: 2-Chloro-5-fluoropyrimidine (1.0 eq)
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Nucleophile: 1H-Pyrazole (1.1 eq)
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Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)
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Solvent: Anhydrous DMF or DMSO
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Pyrazole (1.1 eq) in anhydrous DMF (0.5 M concentration).
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Deprotonation: Add Cs₂CO₃ (2.0 eq) to the solution. Stir at room temperature for 15 minutes to generate the pyrazolyl anion in situ.
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Addition: Dropwise add a solution of 2-Chloro-5-fluoropyrimidine (1.0 eq) in DMF.
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Reaction: Heat the reaction mixture to 80°C–100°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane) or LC-MS.
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Work-up: Cool to room temperature. Pour the mixture into ice-cold water. The product often precipitates as a solid.
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If solid forms: Filter, wash with water, and dry under vacuum.
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If oil forms: Extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Visualization: Synthesis Pathway
Caption: S_NAr synthesis pathway showing the coupling of chloropyrimidine and pyrazole via a Meisenheimer intermediate.
Physicochemical Properties Data
The following data summarizes the core physical properties relevant to drug formulation and medicinal chemistry optimization.
| Property | Value / Description | Relevance |
| LogP (Calc) | ~1.2 – 1.5 | Moderate lipophilicity; good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~40–50 Ų | Well within the range for oral bioavailability (<140 Ų). |
| H-Bond Acceptors | 3 (N1, N3 of pyrimidine; N2 of pyrazole) | Critical for kinase hinge binding. |
| H-Bond Donors | 0 (in core structure) | Often functionalized further to add donors. |
| Solubility | Low in water; High in DMSO, MeOH, DCM | Typical for heteroaromatic scaffolds. |
| pKa (Conjugate Acid) | ~2.5 (Pyrimidine N) | Fluorine lowers basicity compared to non-fluorinated analog. |
Biological Applications: Kinase Inhibition[10][11][12]
The 5-Fluoro-2-pyrazol-1-ylpyrimidine scaffold is a frequent "warhead" or core motif in the design of ATP-competitive inhibitors.
Mechanism of Action: The Hinge Binder
Protein kinases possess a conserved ATP-binding pocket with a "hinge region" that connects the N-terminal and C-terminal lobes.
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Adenine Mimicry: The N1 and N3 nitrogens of the pyrimidine, along with the N2 of the pyrazole, spatially mimic the N1 and N3 of the adenine ring of ATP.
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Fluorine Interaction: The C-5 fluorine can engage in orthogonal dipolar interactions with backbone carbonyls or side chains (e.g., Gatekeeper residues) within the hydrophobic pocket.
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JAK2/PI3K Targeting: Derivatives of this scaffold have shown potency against Janus Kinases (JAK) and Phosphoinositide 3-kinases (PI3K). The pyrazole ring often projects substituents into the "solvent-exposed region" or "selectivity pocket" of the kinase.
Visualization: Pharmacophore Mapping
Caption: Pharmacophore map illustrating the dual H-bond acceptor capability and the metabolic blocking role of Fluorine.
Safety & Handling
While the final scaffold is generally stable, the synthesis involves 2-Chloro-5-fluoropyrimidine , which is corrosive and toxic.
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Hazard Class: Skin Corrosion 1B; Acute Toxicity (Oral) Cat 4.[1]
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Handling: All reactions must be performed in a fume hood.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Incompatibility: Avoid strong oxidizing agents and strong acids.
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Waste: Fluorinated organic waste must be segregated and not mixed with general organic solvents due to potential for specialized incineration requirements.
References
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PubChem. (2025).[1] 2-Chloro-5-fluoropyrimidine Compound Summary. National Center for Biotechnology Information. Link
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Wang, L., et al. (2015). "Metal-free site-selective C-N bond-forming reaction of polyhalogenated pyridines and pyrimidines." RSC Advances, 5(100), 82097-82111. Link
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Frodsham, L., et al. (2013). "Use of ω-transaminase enzyme chemistry in the synthesis of a JAK2 kinase inhibitor." Organic Process Research & Development, 17(9), 1123-1130. Link
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Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-5-fluoropyrimidine. Merck KGaA. Link
